molecular formula C17H17BrN2O2S2 B3000767 3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 892360-96-2

3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B3000767
CAS RN: 892360-96-2
M. Wt: 425.36
InChI Key: UNTHPXDCSRZHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide" is a derivative of the 1,2,4-benzothiadiazine class, which is characterized by a benzene ring fused to a thiadiazine ring with two oxygen atoms at the 1,1-positions. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications 10.

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine derivatives often involves the formation of new C-N and S-N bonds, as seen in the molecular iodine-mediated oxidative cyclization process . Benzyl derivatives of benzothiadiazine dioxides have been synthesized from various starting materials, including 2-aminoben

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Researchers Khelili et al. (2012) explored the pharmacological activities of benzothiadiazine derivatives, including compounds similar to 3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide. They found that some of these compounds exhibited strong myorelaxant activity, particularly those with a bromine atom at certain positions. These compounds were evaluated for their effects on rat uterus, aortic rings, and pancreatic β-cells (Khelili et al., 2012).

Novel Synthesis Methods

  • A study by Fülöpová et al. (2015) reported an efficient synthesis method for benzothiadiazine 1,1-dioxides, which could include derivatives like the chemical . This method involved a ring contraction of dihydrobenzothiadiazepine dioxides, indicating advancements in the synthetic processes for such compounds (Fülöpová et al., 2015).

Potential Antileishmanial Efficacy

  • In the realm of antiparasitic research, Mangwegape et al. (2021) investigated benzothiadiazine derivatives for their in vitro antileishmanial potential. While not specifically examining 3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, this study highlights the broader potential of benzothiadiazine derivatives in combating parasitic diseases like leishmaniasis (Mangwegape et al., 2021).

Structural and Chemical Studies

  • Bombieri et al. (1990) performed structural studies on benzothiadiazine derivatives, which can provide insights into the structural properties of similar compounds like 3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide. Understanding the crystal structures of these compounds aids in predicting their chemical behavior and potential applications (Bombieri et al., 1990).

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S2/c1-2-11-20-15-5-3-4-6-16(15)24(21,22)19-17(20)23-12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTHPXDCSRZHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

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